molecular formula C13H18N4O2S B5846609 2-(4-morpholinylacetyl)-N-phenylhydrazinecarbothioamide

2-(4-morpholinylacetyl)-N-phenylhydrazinecarbothioamide

Cat. No. B5846609
M. Wt: 294.38 g/mol
InChI Key: RNQDLQSKFLUEIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-morpholinylacetyl)-N-phenylhydrazinecarbothioamide, also known as MAAPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a hydrazine derivative that has been synthesized through a specific method, which will be discussed in The purpose of this paper is to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MAAPT.

Mechanism of Action

The mechanism of action of 2-(4-morpholinylacetyl)-N-phenylhydrazinecarbothioamide is still not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. 2-(4-morpholinylacetyl)-N-phenylhydrazinecarbothioamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body. 2-(4-morpholinylacetyl)-N-phenylhydrazinecarbothioamide also binds to the dopamine transporter, a protein that regulates the uptake of dopamine in the brain, leading to increased dopamine release.
Biochemical and Physiological Effects
2-(4-morpholinylacetyl)-N-phenylhydrazinecarbothioamide has been found to have various biochemical and physiological effects in the body. In animal studies, 2-(4-morpholinylacetyl)-N-phenylhydrazinecarbothioamide has been shown to reduce tumor growth and increase survival rates in cancer models. 2-(4-morpholinylacetyl)-N-phenylhydrazinecarbothioamide has also been found to enhance cognitive function and improve memory retention in animal models. In addition, 2-(4-morpholinylacetyl)-N-phenylhydrazinecarbothioamide has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-morpholinylacetyl)-N-phenylhydrazinecarbothioamide in lab experiments is its versatility and potential for various applications. 2-(4-morpholinylacetyl)-N-phenylhydrazinecarbothioamide can be easily synthesized and modified to produce new derivatives with improved pharmacological properties. However, one of the limitations of using 2-(4-morpholinylacetyl)-N-phenylhydrazinecarbothioamide is its potential toxicity and side effects, which may limit its use in certain experiments and applications.

Future Directions

There are several future directions for the research and development of 2-(4-morpholinylacetyl)-N-phenylhydrazinecarbothioamide. One potential direction is the design and synthesis of new derivatives with improved pharmacological properties and reduced toxicity. Another direction is the investigation of the mechanism of action of 2-(4-morpholinylacetyl)-N-phenylhydrazinecarbothioamide and its potential applications in other research fields such as immunology and infectious diseases. Additionally, the development of new methods for the delivery and targeting of 2-(4-morpholinylacetyl)-N-phenylhydrazinecarbothioamide to specific tissues and cells may further enhance its therapeutic potential.

Synthesis Methods

The synthesis of 2-(4-morpholinylacetyl)-N-phenylhydrazinecarbothioamide involves the reaction between 4-morpholinylacetic acid and N-phenylhydrazinecarbothioamide in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride. The reaction takes place under reflux conditions and produces 2-(4-morpholinylacetyl)-N-phenylhydrazinecarbothioamide as a yellow crystalline solid. The purity and yield of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

2-(4-morpholinylacetyl)-N-phenylhydrazinecarbothioamide has been extensively studied for its potential applications in various research fields such as cancer research, neuroscience, and medicinal chemistry. In cancer research, 2-(4-morpholinylacetyl)-N-phenylhydrazinecarbothioamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, 2-(4-morpholinylacetyl)-N-phenylhydrazinecarbothioamide has been found to enhance the release of dopamine, a neurotransmitter that plays a critical role in reward-motivated behavior. In medicinal chemistry, 2-(4-morpholinylacetyl)-N-phenylhydrazinecarbothioamide has been used as a lead compound to design and synthesize new derivatives with improved pharmacological properties.

properties

IUPAC Name

1-[(2-morpholin-4-ylacetyl)amino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2S/c18-12(10-17-6-8-19-9-7-17)15-16-13(20)14-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,18)(H2,14,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQDLQSKFLUEIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NNC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796849
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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